3-Bromo-1-benzothiophene 1,1-dioxide
Overview
Description
3-Bromo-1-benzothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H5BrO2S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group, and a bromine atom is substituted at the third position of the benzene ring
Mechanism of Action
Target of Action
Benzothiophenes, the class of compounds to which it belongs, are known to have diverse applications in medicinal chemistry and materials science .
Mode of Action
This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Benzothiophenes are known to be involved in a wide range of research fields including pharmaceutical sciences and materials chemistry .
Biochemical Analysis
Biochemical Properties
It has been synthesized via the reaction of sulfonhydrazides with internal alkynes . The selective ipso-addition instead of the ortho-attack pathway led to strained quaternary spirocyclization, which produced the products via the S-migration process .
Molecular Mechanism
The molecular mechanism of 3-Bromo-1-benzothiophene 1,1-dioxide involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition . This leads to the products via the S-migration process
Temporal Effects in Laboratory Settings
It has been synthesized using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Bromo-1-benzothiophene 1,1-dioxide involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process to yield the desired product . The reaction typically uses graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The sulfone group can undergo further oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, such as Pd@PDEB (poly(1,3-diethynylbenzene)), in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.
Major Products Formed
Scientific Research Applications
3-Bromo-1-benzothiophene 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules and pharmaceutical compounds.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds and heterocyclic structures.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-benzothiophene: This compound lacks the sulfone group and has different reactivity and applications.
Benzo[b]thiophene-1,1-dioxide: Similar to 3-Bromo-1-benzothiophene 1,1-dioxide but without the bromine substitution, leading to different chemical properties and uses.
Uniqueness
Its ability to undergo selective ipso-addition and form spirocyclization intermediates makes it a valuable compound for synthetic chemistry and materials science .
Properties
IUPAC Name |
3-bromo-1-benzothiophene 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCBGYFBSVPRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168727 | |
Record name | NSC 133589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16957-97-4 | |
Record name | NSC 133589 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16957-97-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 133589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1lambda6-benzothiophene-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromobenzo[b]thiophene 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA5WVD945 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.